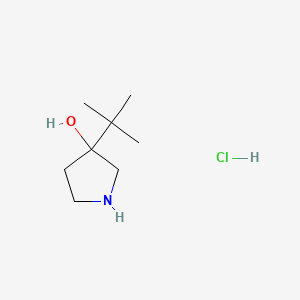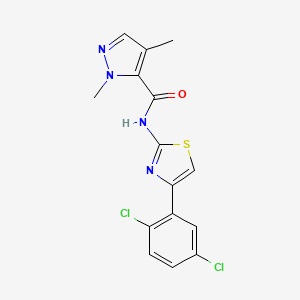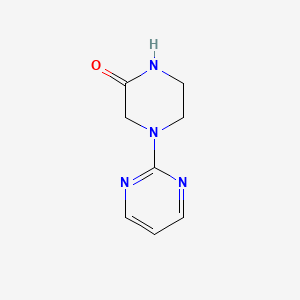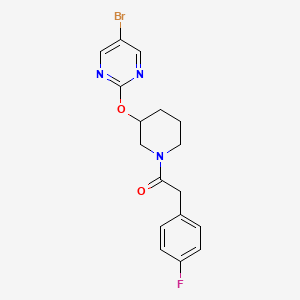
Pennsylvania Green
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pennsylvania Green is a versatile fluorophore, known for its bright fluorescence and stability. It is a hybrid of Oregon Green and Tokyo Green, designed to be more hydrophobic and less pH-sensitive than fluorescein . This compound is widely used in biological experiments for observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions .
Mechanism of Action
Target of Action
Pennsylvania Green is a multifunctional dye . It is primarily used in biological experiments as a tool to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Result of Action
The result of this compound’s action is the generation of fluorescence that allows researchers to visualize various cellular structures and processes . This can lead to a better understanding of these structures and processes, which can in turn contribute to advancements in fields such as cell biology, biochemistry, and medicine.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the specific conditions of the biological experiment being conducted. This compound is described as being more hydrophobic, photostable, and less ph-sensitive compared to other dyes, suggesting that it may be relatively resilient to changes in its environment .
Preparation Methods
The synthesis of Pennsylvania Green involves several steps. One efficient method starts with bis-(2,4,5-trifluorophenyl)methanone, which undergoes iterative nucleophilic aromatic substitution by hydroxide . This process yields the key intermediate, 2,7-difluoro-3,6-dihydroxyxanthen-9-one. This intermediate is then used to prepare 4-carboxy-Pennsylvania Green methyl ester in a 28% overall yield without requiring chromatography . Industrial production methods focus on scalability and cost-effectiveness, ensuring the compound is available for various applications.
Chemical Reactions Analysis
Pennsylvania Green undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its fluorescence properties.
Reduction: Reduction reactions can modify the functional groups attached to the fluorophore, impacting its solubility and cell permeability.
Common reagents used in these reactions include hydroxide for nucleophilic substitution and various oxidizing or reducing agents depending on the desired modification. The major products formed from these reactions are typically derivatives of this compound with altered fluorescence or solubility properties.
Scientific Research Applications
Pennsylvania Green has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific molecules.
Biology: Employed in cell imaging to observe cell structures, track biomolecules, and evaluate cell functions.
Medicine: Utilized in clinical diagnostics to detect biomolecules and study tissue pathology.
Comparison with Similar Compounds
Pennsylvania Green is unique due to its hydrophobic nature and stability across a range of pH levels. Similar compounds include:
Oregon Green: Known for its bright fluorescence but less hydrophobic than this compound.
Tokyo Green: Another bright fluorophore but more pH-sensitive compared to this compound.
This compound’s unique properties make it a valuable tool in applications where stability and hydrophobicity are crucial.
Properties
IUPAC Name |
2,7-difluoro-6-hydroxy-9-(2-methylphenyl)xanthen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2O3/c1-10-4-2-3-5-11(10)20-12-6-14(21)16(23)8-18(12)25-19-9-17(24)15(22)7-13(19)20/h2-9,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGHTNOAGHLUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Tert-butylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one](/img/structure/B2929071.png)
![N-{4-[1-butanoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2929073.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2929075.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2929076.png)
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol](/img/structure/B2929078.png)

![(2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929084.png)

![1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2929086.png)
![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2929088.png)

![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)
![2-(cyclopentylsulfanyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2929092.png)
